molecular formula C13H13BrF3N5O3 B565343 羟基布林莫尼定三氟乙酸盐 CAS No. 1391054-10-6

羟基布林莫尼定三氟乙酸盐

货号 B565343
CAS 编号: 1391054-10-6
分子量: 424.178
InChI 键: MYZZNFBRSKHUIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hydroxy Brimonidine Trifluoroacetate Salt is a possible metabolite of Brimonidine . It has a molecular formula of C11 H12 Br N5 O . C2 H F3 O2 and a molecular weight of 424.17 .


Molecular Structure Analysis

The molecular structure of Hydroxy Brimonidine Trifluoroacetate Salt is represented by the formula C11 H12 Br N5 O . C2 H F3 O2 . Unfortunately, specific details about the molecular structure are not available in the retrieved resources.


Physical And Chemical Properties Analysis

Hydroxy Brimonidine Trifluoroacetate Salt is a solid substance . It has a molecular weight of 424.17 . More specific physical and chemical properties are not available in the retrieved resources.

科学研究应用

布林莫尼定的电化学行为

Aleksić 等人(2013 年)进行的一项研究使用不同的伏安法技术研究了抗青光眼药物布林莫尼定的电化学行为。研究发现,布林莫尼定在酸性和中性介质中发生准可逆反应,在碱性溶液中变为完全可逆反应。该过程涉及喹喔啉部分的吡嗪环上的电子和质子转移,形成二氢衍生物。在酸性和中性溶液中,布林莫尼定还原产物部分氧化为其羟基衍生物,表明为布林莫尼定的羟基衍生物(包括羟基布林莫尼定三氟乙酸盐)创造医疗应用的潜在途径 Aleksić、Radulović、Agbaba 和 Kapetanović,2013 年

青光眼的药物递送系统

孙等人(2017 年)设计了一种新型复合药物递送系统 (DDS),用于持续释放布林莫尼定以治疗严重青光眼。该系统涉及负载在层状双氢氧化物 (LDH) 纳米颗粒上的布林莫尼定,然后将其分散在热凝胶中。该 DDS 展示了长达 144 小时的布林莫尼定的可持续释放,显着延长了药物释放周期。这种方法有可能适用于羟基布林莫尼定三氟乙酸盐,为青光眼治疗提供了一种有希望的替代方案 孙、雷、戴、刘、黄、吴、徐和孙,2017 年

通过纳米乳液增强渗透性

Rimple 和 Newton(2018 年)探索了布林莫尼定酒石酸盐纳米乳液的制备,以增强渗透性并确保更快起效。该研究强调了纳米乳液提高布林莫尼定等药物的全身生物利用度的潜力,表明羟基布林莫尼定三氟乙酸盐在增强眼部疾病治疗效果方面具有相似的适用性 Rimple 和 Newton,2018 年

用于持续眼部给药的原尼体凝胶衍生的尼体

Eldeeb、Salah 和 Ghorab(2019 年)研究了使用原尼体凝胶衍生的尼体持续改进布林莫尼定酒石酸盐的眼部给药。该方法旨在提高眼部生物利用度并延长治疗效果,这可能是一种将羟基布林莫尼定三氟乙酸盐递送至眼睛的创新方法,为眼部疾病提供持续的治疗选择 Eldeeb、Salah 和 Ghorab,2019 年

作用机制

Target of Action

Hydroxy Brimonidine Trifluoroacetic Acid Salt, also known as Hydroxy Brimonidine Trifluoroacetate Salt, is a derivative of Brimonidine . Brimonidine is an alpha-2 adrenergic agonist . It displays preferential binding at alpha-2 adrenoceptors over alpha-1 receptors . Alpha-2 adrenergic agonists are members of the ocular hypotensive agent drug class that are used in the chronic treatment of glaucoma .

Mode of Action

Brimonidine, the parent compound of Hydroxy Brimonidine Trifluoroacetic Acid Salt, works by reducing aqueous humor production and increasing uveoscleral outflow . This is achieved through the activation of a G protein-coupled receptor, which inhibits the activity of adenylate cyclase . This reduces cAMP and hence aqueous humor production by the ciliary body .

Biochemical Pathways

The primary biochemical pathway affected by Brimonidine involves the alpha-2 adrenergic receptors. Activation of these receptors inhibits adenylate cyclase, leading to a decrease in cAMP levels . This results in a reduction of aqueous humor production by the ciliary body .

Pharmacokinetics

It is excreted in the urine, with a half-life of approximately 3 hours . The time to peak plasma concentration is between 1 to 4 hours .

Action Environment

The action of Hydroxy Brimonidine Trifluoroacetic Acid Salt, like its parent compound Brimonidine, can be influenced by various environmental factors. For instance, the presence of other medications can affect its efficacy and stability . Furthermore, the compound’s action may also be influenced by the patient’s physiological condition, such as liver function, which plays a crucial role in the metabolism of the drug .

属性

IUPAC Name

1-(2-aminoethyl)-3-(5-bromoquinoxalin-6-yl)urea;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O.C2HF3O2/c12-9-7(17-11(18)16-4-3-13)1-2-8-10(9)15-6-5-14-8;3-2(4,5)1(6)7/h1-2,5-6H,3-4,13H2,(H2,16,17,18);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZZNFBRSKHUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1NC(=O)NCCN)Br.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1391054-10-6
Record name Hydroxy Brimonidine Trifluoroacetic Acid Salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。